molecular formula C9H6Cl2O4 B8661382 2-Acetoxy-3,5-dichlorobenzoic acid CAS No. 54223-75-5

2-Acetoxy-3,5-dichlorobenzoic acid

Cat. No.: B8661382
CAS No.: 54223-75-5
M. Wt: 249.04 g/mol
InChI Key: YOKGZDMPRGZETE-UHFFFAOYSA-N
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Description

2-Acetoxy-3,5-dichlorobenzoic acid is a benzoic acid derivative featuring a dichlorinated aromatic ring (3,5-dichloro substitution) and an acetoxy group (-OAc) at the 2-position. This structural configuration imparts unique physicochemical properties, including altered solubility, acidity, and reactivity compared to simpler benzoic acid derivatives.

Properties

CAS No.

54223-75-5

Molecular Formula

C9H6Cl2O4

Molecular Weight

249.04 g/mol

IUPAC Name

2-acetyloxy-3,5-dichlorobenzoic acid

InChI

InChI=1S/C9H6Cl2O4/c1-4(12)15-8-6(9(13)14)2-5(10)3-7(8)11/h2-3H,1H3,(H,13,14)

InChI Key

YOKGZDMPRGZETE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Cl)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key distinguishing feature is the acetoxy group at the 2-position, which differentiates it from:

  • 3-Amino-2,5-dichlorobenzoic acid (chloramben): Substituted with an amino (-NH₂) group at the 3-position and chlorine atoms at 2,5-positions.
  • 2-(3,5-Dichlorophenyl)acetic acid : A phenylacetic acid derivative with chlorine atoms at 3,5-positions and an acetic acid side chain. The absence of the benzoic acid carboxyl group directly on the aromatic ring reduces acidity compared to 2-acetoxy-3,5-dichlorobenzoic acid .
Table 1: Structural and Functional Comparison
Compound Substituents Functional Groups CAS Number Primary Use
This compound 2-OAc, 3,5-Cl Benzoic acid, ester Not available Theoretical: Synthesis intermediate
3-Amino-2,5-dichlorobenzoic acid 3-NH₂, 2,5-Cl Benzoic acid, amine Not explicitly listed Herbicide (chloramben)
2-(3,5-Dichlorophenyl)acetic acid 3,5-Cl, CH₂COOH side chain Phenylacetic acid 51719-65-4 Pharmaceutical intermediate

Physicochemical Properties

  • Acidity: The acetoxy group in this compound likely reduces acidity compared to unsubstituted benzoic acid (pKa ~4.2) due to electron-withdrawing chlorine atoms and steric effects. In contrast, 3-amino-2,5-dichlorobenzoic acid exhibits higher acidity (pKa ~2.8–3.5) because the amino group stabilizes the deprotonated form .
  • Solubility : The acetoxy ester may enhance lipophilicity, reducing water solubility relative to carboxylic acid analogs. For comparison, 2-(3,5-dichlorophenyl)acetic acid has moderate solubility in polar solvents due to its acetic acid moiety .

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